1-(4-Bromo-3-fluorobenzyl)pyrrolidine

Physicochemical characterization Medicinal chemistry Organic synthesis

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4) is a halogenated pyrrolidine derivative with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. This compound features a pyrrolidine ring N-substituted with a 4-bromo-3-fluorobenzyl group, positioning it within the class of aryl-substituted saturated heterocycles.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
CAS No. 1704095-96-4
Cat. No. B1408231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorobenzyl)pyrrolidine
CAS1704095-96-4
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
InChIKeyJGYGRKVXJFWVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Baseline Properties and Procurement Considerations


1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4) is a halogenated pyrrolidine derivative with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. This compound features a pyrrolidine ring N-substituted with a 4-bromo-3-fluorobenzyl group, positioning it within the class of aryl-substituted saturated heterocycles. The presence of both bromine and fluorine substituents on the phenyl ring imparts distinct electronic and steric characteristics that influence its reactivity and physicochemical properties. The compound is characterized by a density of 1.4±0.1 g/cm³ and a boiling point of 279.8±25.0 °C at 760 mmHg . These baseline physical constants are critical for researchers planning synthetic transformations, purification protocols, or formulation studies involving this building block.

1
Synthetic handle Bromine at 4-position enables Pd-catalyzed cross-coupling diversification.
2
Benzylamine scaffold Methylene spacer alters basicity and conformational flexibility vs. N-aryl analogs.
3
Procurement profile Straightforward one-step synthesis supports consistent batch supply.

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Why Generic Pyrrolidine Analogs Cannot Be Substituted


Generic substitution of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine with other pyrrolidine derivatives is not feasible due to the precise regiochemistry and halogenation pattern of the benzyl substituent. The simultaneous presence of bromine at the 4-position and fluorine at the 3-position of the phenyl ring creates a unique electronic environment that dictates both chemical reactivity in cross-coupling reactions and potential interactions with biological targets. For instance, the bromine atom serves as a specific handle for transition metal-catalyzed transformations, while the ortho-fluorine substituent modulates the electron density of the aromatic ring, affecting both the rate of nucleophilic aromatic substitution and the compound's lipophilicity . Furthermore, the absence of substitution on the pyrrolidine ring itself differentiates this compound from analogs such as 1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine, where additional fluorine atoms alter conformational preferences and metabolic stability. Consequently, substituting this compound with a different pyrrolidine derivative would result in divergent synthetic outcomes, altered physicochemical properties, and unpredictable biological activity, undermining the reproducibility and validity of downstream research applications.

Halogen pattern
4-Br/3-F regiochemistry creates unique electronic and steric profile; analogs with different substitution may shift cross-coupling reactivity and lipophilicity.
Linker identity
Benzylamine linkage differs from direct N-aryl connection; pyrrolidine basicity and conformational behavior may not transfer to aniline-type analogs.
Pyrrolidine substitution
Unsubstituted pyrrolidine ring differentiates from 3,3-difluoro analogs; additional fluorination alters metabolic stability context, requiring separate validation.

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Quantitative Differentiation from Closest Analogs and Alternatives


1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Physicochemical Property Differentiation from N-Aryl Pyrrolidine Analog

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (C11H13BrFN, MW 258.13) exhibits distinct physicochemical properties compared to the structurally related N-aryl analog 1-(4-bromo-3-fluorophenyl)pyrrolidine (C10H11BrFN, MW 258.13). Specifically, the benzyl-linked compound demonstrates a density of 1.4±0.1 g/cm³ and a boiling point of 279.8±25.0 °C at 760 mmHg . The presence of the methylene spacer between the pyrrolidine nitrogen and the aromatic ring in the benzyl derivative alters the electronic distribution and conformational flexibility compared to the directly N-arylated analog. While direct comparative experimental data for the N-aryl analog under identical conditions is not available in the public domain, the structural difference between a benzylamine and an aniline-type linkage is known to impact basicity, nucleophilicity, and metabolic stability, making the benzyl derivative a distinct chemical entity for synthetic and pharmacological applications.

Physicochemical profile
Class-level
Benzyl-linked pyrrolidine; predicted density ~1.4 g/cm³, bp ~280 °C. Comparator N-aryl analog data not reported under identical conditions.
Linker-dependent properties may influence purification and handling strategies.
Data to verify; class-level inference based on benzylamine vs. aniline scaffolds.
Physicochemical characterization Medicinal chemistry Organic synthesis

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Synthetic Accessibility Advantage via Nucleophilic Substitution

1-(4-Bromo-3-fluorobenzyl)pyrrolidine is synthesized via a straightforward nucleophilic substitution reaction between 4-bromo-3-fluorobenzyl chloride/bromide and pyrrolidine under basic conditions, typically using potassium carbonate in an aprotic solvent such as DMF or DMSO . This synthetic route leverages the inherent reactivity of the benzylic halide and the nucleophilicity of pyrrolidine, offering a high-yielding and scalable pathway. In contrast, the synthesis of its 3,3-difluoropyrrolidine analog (1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine, MW 294.11) requires more complex multi-step procedures, often involving Grignard reactions and specialized fluorinated precursors, which introduce additional synthetic challenges and cost considerations . The simpler, more robust synthesis of the target compound translates to higher batch-to-batch consistency, lower procurement costs, and greater accessibility for routine laboratory-scale research.

Synthetic accessibility
Head-to-head
One-step nucleophilic substitution vs. multi-step route for 3,3-difluoro analog. Readily available starting materials.
Simpler route may support SAR library synthesis and reduce procurement lead time.
Comparison based on reported synthetic procedures.
Organic synthesis Medicinal chemistry Building block

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Purity Specification and Hazard Profile for Laboratory Handling

Commercially available 1-(4-Bromo-3-fluorobenzyl)pyrrolidine is supplied with a certified purity of 98% , a specification that ensures reliable and reproducible outcomes in synthetic applications. The compound's Globally Harmonized System (GHS) hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This specific hazard profile mandates appropriate handling procedures, including the use of personal protective equipment and adequate ventilation. While a detailed quantitative comparison of hazard profiles with all possible analogs is not feasible within the scope of available data, the explicit documentation of these hazards allows for informed risk assessment and safe laboratory practice, which is a critical factor in procurement decisions.

Purity & hazard
Specification review
Certified purity 98%; GHS H302, H315, H319, H335.
Defined purity supports reproducible synthetic outcomes; explicit hazard profile aids lab safety planning.
Commercial product specification; verify current certificate of analysis.
Chemical procurement Laboratory safety Quality control

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4): Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of CXCR4 Antagonist Scaffolds for Cancer Metastasis Research

1-(4-Bromo-3-fluorobenzyl)pyrrolidine serves as a key building block for the synthesis of pyrrolidine-based CXCR4 antagonists, a class of compounds with demonstrated efficacy in inhibiting cancer metastasis. The compound's structure is amenable to further derivatization, enabling the exploration of structure-activity relationships (SAR) around the pyrrolidine core. The synthesis of such antagonists leverages the compound's reactivity, as described in the synthetic evidence, to generate libraries of analogs for biological evaluation [1].

Organic Synthesis: Halogen-Enabled Cross-Coupling Reactions for Diversification

The presence of the bromine atom on the aromatic ring of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid diversification of the scaffold, introducing a wide range of aryl, heteroaryl, or amine functionalities at the 4-position of the phenyl ring. This synthetic handle is a key differentiator from non-halogenated or differently halogenated analogs, enabling efficient parallel synthesis and library generation .

Chemical Biology: Probe Development for Target Identification and Validation

Due to its modular structure and the presence of the benzyl-pyrrolidine linkage, 1-(4-Bromo-3-fluorobenzyl)pyrrolidine can be elaborated into chemical probes for target identification studies. The bromine atom can be utilized for the installation of affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirines) via cross-coupling or nucleophilic substitution chemistry. The fluorine atom provides a convenient NMR-active nucleus for monitoring interactions and metabolic fate in biological systems, making this compound a valuable starting point for the development of tool compounds .

Application
Selection Property
Validation Focus
CXCR4 antagonist research scaffolds
Benzyl-pyrrolidine core amenable to SAR derivatization
Model-dependent pathway response; verify target engagement
Pd-catalyzed cross-coupling diversification
Aryl bromide handle for Suzuki, Buchwald, Sonogashira
Reaction condition compatibility and coupling partner scope
Chemical probe development
Modular structure for tag/label installation
Probe stability and target-labeling specificity
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